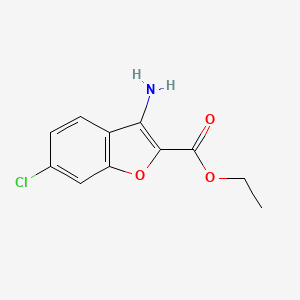

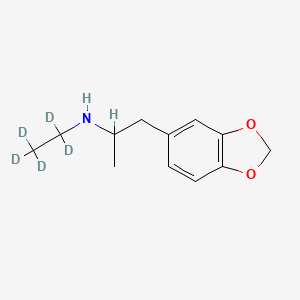

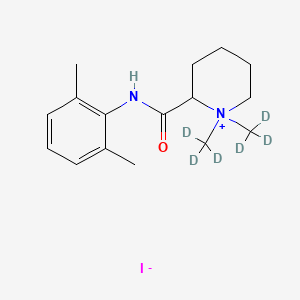

![molecular formula C36H24 B1512388 [6]シクロパラフェニレン CAS No. 156980-13-1](/img/structure/B1512388.png)

[6]シクロパラフェニレン

概要

説明

“6Cycloparaphenylenes” (also known as 6CPPs) are a class of molecules that consist of six phenylene groups linked in a cyclic manner . They have attracted significant attention due to their unique π-conjugated structures and physical properties . The molecule has a strain energy of 97 kcal/mol .

Synthesis Analysis

The synthesis of 6Cycloparaphenylene involves a strategy that relies on two sequential oxidative dearomatization/addition sequences and a final reductive aromatization reaction . A new 6CPP derivative with twelve methoxy groups at the 2,5-positions of all benzene rings was synthesized using a developed CPP synthesis method via a macrocyclic gold complex .

Molecular Structure Analysis

The molecular structure of 6Cycloparaphenylene is unique and intriguing. The analysis of the X-ray crystal structure revealed a linear packing geometry reminiscent of a carbon nanotube . The molecule exhibited a significantly higher oxidation potential caused by the electron-donating ability of the methoxy groups and the tubular molecular conformation .

Chemical Reactions Analysis

The chemical reactions involving 6Cycloparaphenylene are complex and involve several steps. The synthetic strategy relied on two sequential oxidative dearomatization/addition sequences and a final reductive aromatization reaction .

Physical and Chemical Properties Analysis

6Cycloparaphenylene has unique physical and chemical properties due to its cyclic π-conjugated structures . It has a strain energy of 97 kcal/mol . The molecule exhibited a significantly higher oxidation potential caused by the electron-donating ability of the methoxy groups and the tubular molecular conformation .

科学的研究の応用

超分子化学

シクロパラフェニレン(CPP)とその類似体は、その美しい構造と径方向のπ共役系を持つ光電子特性により、近年注目を集めています . 過去10年間、CPP研究では、合成方法から光電子特性の調査まで、著しい進歩が見られました . これらの輪状の環状マクロサイクルは、フラーレン、内包型メタロフラーレン、および小分子のサイズ選択的封入に使用されています .

光電子特性の調査

CPPとその類似体の光電子特性は、現在広範囲にわたって研究されています。 これらの径方向のπ共役系は、光電子用途に最適です .

ホスト・ゲスト分子認識

CPPは、超分子化学の重要な側面であるホスト・ゲスト分子認識に使用されます . これは、分子間力で互いに結合された2つ以上の化学種の会合を含みます .

水溶性誘導体

[9]シクロパラフェニレンの水溶性誘導体が合成されました . これらの誘導体は、顕著な水溶性を示し、水中で強い可視蛍光を示します . 可視蛍光の変化によって示されるように、メチルビオロゲンジクロリドなどのカチオン性ゲスト化合物を効果的に封入します .

蛍光用途

[9]シクロパラフェニレンの水溶性誘導体は、水中で強い可視蛍光を示します . この特性は、蛍光プローブやセンサーの開発など、さまざまな用途に使用できます .

大規模合成

これまで合成された2番目に小さいCPPである[6]シクロパラフェニレン([6]CPP)の選択的、実際的、および大規模合成が達成されました . これにより、大量の化合物を必要とするさまざまな用途での使用の可能性が広がります .

作用機序

Mechanism of Action of 6Cycloparaphenylene

6Cycloparaphenylene is a fascinating molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . This molecule has been the subject of numerous studies due to its unique properties and potential applications .

Target of Action : The primary targets of 6Cycloparaphenylene are molecules with convex surfaces, such as copper clusters . The molecule can encapsulate these targets, forming host-guest complexes .

Mode of Action : 6Cycloparaphenylene interacts with its targets through non-covalent interactions. For instance, it can encapsulate a hexagonal-shaped Cu7 cluster, forming a single cluster catalyst . This interaction is facilitated by the mixed charge state and resultant synergistic effect of copper atoms .

Biochemical Pathways : The exact biochemical pathways affected by 6It’s known that the molecule can act as a catalyst for the electro-reduction of co to produce formaldehyde . This suggests that 6Cycloparaphenylene may influence redox reactions and related biochemical pathways.

Pharmacokinetics : The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6

Result of Action : The interaction of 6Cycloparaphenylene with its targets can result in various molecular and cellular effects. For example, when it encapsulates a Cu7 cluster, it can act as a highly active and selective catalyst for the electro-reduction of CO to produce formaldehyde .

Action Environment : The action, efficacy, and stability of 6Cycloparaphenylene can be influenced by environmental factors. For instance, the presence of water can trigger changes in the molecule’s second-order non-linear optical properties . Additionally, the molecule’s interactions with its targets can be affected by factors such as temperature and pH.

Safety and Hazards

将来の方向性

The future directions for 6Cycloparaphenylene research include the synthesis of new 6CPP derivatives with different functional groups at various positions of the benzene rings . This could lead to the occurrence of unique molecular topologies and physical properties due to the macrocyclic molecular structure with a periodical array . Another promising direction is the exploration of the potential applications of 6CPPs in molecular and organic devices .

特性

IUPAC Name |

heptacyclo[20.2.2.22,5.26,9.210,13.214,17.218,21]hexatriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35-octadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24/c1-2-26-4-3-25(1)27-5-7-29(8-6-27)31-13-15-33(16-14-31)35-21-23-36(24-22-35)34-19-17-32(18-20-34)30-11-9-28(26)10-12-30/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGGBZMJWQRDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C1C=C2)C=C7)C=C6)C=C5)C=C4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of []CPP?

A1: []Cycloparaphenylene has the molecular formula C36H24 and a molecular weight of 456.57 g/mol.

Q2: What are the key synthetic challenges in synthesizing []CPP?

A2: Synthesizing []CPP presents significant challenges due to the high strain energy associated with its distorted aromatic rings. Early attempts faced difficulties in achieving macrocyclization and controlling the formation of undesired byproducts. []

Q3: What is the significance of using cyclohexadienes in the synthesis of []CPP?

A3: Utilizing cyclohexadienes as masked benzene rings in the synthesis of []CPP helps to alleviate the strain energy during macrocyclization, enabling the formation of the desired []CPP structure. []

Q4: How does the structure of methylene-bridged []cycloparaphenylene ([6]MCPP) differ from []CPP, and how does this impact its properties?

A4: []MCPP incorporates methylene bridges between each phenylene unit, leading to a more planar structure compared to []CPP. This structural modification enhances π-conjugation, resulting in a smaller energy gap and distinct electronic properties. [, ]

Q5: What unique packing structure was observed in the solvent-free crystallization of []CPP?

A5: X-ray diffraction studies revealed that solvent-free crystallization of []CPP results in a tight packing arrangement, minimizing empty space within the crystal lattice, reminiscent of carbon nanotube packing. []

Q6: How does the presence of electron-withdrawing ester moieties affect the photophysical properties of []CPP?

A6: Introducing four electron-withdrawing ester groups onto the []CPP framework leads to a significant blue-shift in its absorption maxima compared to unsubstituted []CPP. This shift arises from the reduced electron density within the conjugated system. []

Q7: How does pressure impact the structure of []CPP?

A7: Raman spectroscopy and DFT calculations demonstrate that []CPP undergoes reversible ovalization under moderate pressure. At higher pressures, irreversible aggregation occurs due to the formation of new intermolecular σ-bonds. []

Q8: What is the significance of synthesizing mono- and dianions of []CPP?

A8: The successful isolation and structural characterization of []CPP mono- and dianions provide valuable insights into the electronic structure and core transformations of this highly strained nanohoop upon reduction. []

Q9: How does the cavity size of []CPP influence its host-guest interactions?

A9: The rigid and well-defined cavity of []CPP allows it to encapsulate small molecules, making it a promising building block for supramolecular architectures. [] Different packing structures of []CPP crystals, such as tubular and herringbone, exhibit distinct host–guest interactions, influencing guest sorption and entrapment. []

Q10: Can []CPP be used as a template for single-walled carbon nanotube (SWCNT) growth?

A10: Theoretical studies employing DFTB/MD simulations and DFT calculations suggest that []CPP can act as a template for chirality-controlled growth of (6,6)-SWCNTs using acetylene and ethynyl radicals as growth agents. [, ]

Q11: How does incorporating []CPP into polymers influence their properties?

A11: Introducing []CPP as a pendant group in norbornene-based polymers via ring-opening metathesis polymerization (ROMP) introduces unique electronic and morphological characteristics to the resulting materials. []

Q12: What is the potential of []CPP in organic electronics?

A12: []CPP exhibits potential as an active material in organic electronics. Studies have shown that its non-planar structure and unique interfacial electronic properties, such as a smaller energy gap at the film-substrate interface, can be advantageous for charge injection and transport. []

Q13: How have computational methods contributed to understanding []CPP and its derivatives?

A13: Computational techniques like DFT calculations and molecular dynamics simulations have been instrumental in elucidating the structural, electronic, and optical properties of []CPP. These methods provide valuable insights into strain energies, aromaticity, and potential applications in fields like nonlinear optics and organic solar cells. [, , , ]

Q14: How does the presence of 1,4-azaborine rings affect the triplet energy of []CPP?

A14: DFT/TDA-DFT calculations reveal that strategically incorporating 1,4-azaborine rings into the []CPP framework allows for fine-tuning the triplet energy (ET) of the resulting hybrids, offering potential applications in full-color phosphorescent OLEDs. []

Q15: What insights have been gained from the electron density distribution analysis of a []CPP-based rotaxane?

A15: Invariom refinement and QTAIM analysis of the electron density distribution in a []CPP-based rotaxane revealed the nature of bonding interactions within the molecule and provided a deeper understanding of the interplay between the macrocycle and the threaded component. []

Q16: What are some promising areas for future research on []CPP and related nanostructures?

A16: Future research directions include exploring the potential of []CPP in areas like:

- Catalysis: Investigating the catalytic properties of metal-doped []CPP systems, particularly for reactions like CO electro-reduction. []

- Materials Science: Developing novel materials incorporating []CPP for applications in optoelectronics, energy storage, and sensing.

- Supramolecular Chemistry: Designing and synthesizing complex supramolecular assemblies based on the unique host-guest chemistry of []CPP.

- Biomedical Applications: Exploring the potential of functionalized []CPP derivatives for drug delivery and bioimaging applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

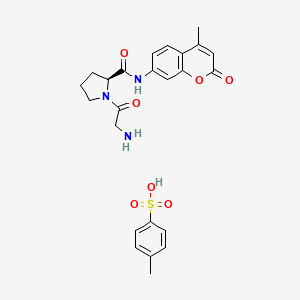

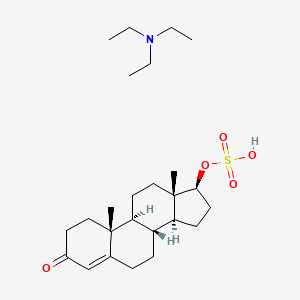

![[10-(4-Phenylnaphthalen-1-YL)anthracen-2-YL]boronic acid](/img/structure/B1512331.png)

![Decanamide,N-[(1R,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-,rel-](/img/structure/B1512335.png)